GN44028

HIF-1α inhibitor Transcriptional activity Potency

Procure GN44028 for unparalleled HIF-1α pathway interrogation. With an IC50 of 14 nM, it uniquely inhibits transcriptional activity downstream of heterodimerization—without altering mRNA, protein levels, or dimer formation. This distinct mechanism, combined with proven oral bioavailability (10 mg/kg) and validated in vivo efficacy in colorectal cancer (5 mg/kg i.v.) and glioblastoma models, makes it the superior benchmark for HTS campaigns and mechanism-of-action studies. Avoid generic substitution risk; ensure experimental reproducibility with this high-purity, publication-backed inhibitor.

Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
Cat. No. B607671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGN44028
SynonymsGN44028;  GN 44028;  GN-44028; 
Molecular FormulaC18H15N3O2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC3=NNC4=C3CC5=CC=CC=C54
InChIInChI=1S/C18H15N3O2/c1-2-4-13-11(3-1)9-14-17(13)20-21-18(14)19-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,10H,7-9H2,(H2,19,20,21)
InChIKeyCGZKSZVSWAAUHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GN44028: A Potent, Orally Active HIF-1α Inhibitor with a Distinctive Selectivity Profile


GN44028 (N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine) is a small-molecule indenopyrazole derivative that acts as a potent inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α) transcriptional activity [1]. It suppresses hypoxia-induced HIF-1α transcription (IC50 = 14 nM) without affecting HIF-1α mRNA expression, protein accumulation, or HIF-1α/HIF-1β heterodimerization, suggesting a unique mechanism targeting the transcriptional pathway downstream of heterodimer formation [1][2]. The compound demonstrates oral bioavailability and has shown efficacy in multiple preclinical cancer models .

Why Generic HIF-1α Inhibitor Substitution Fails: GN44028's Unique Target Engagement Profile


Substituting GN44028 with other HIF-1α inhibitors is scientifically unsound due to fundamental differences in potency, mechanism of action, and pharmacokinetic properties. While many inhibitors target HIF-1α protein accumulation or mRNA expression, GN44028 uniquely inhibits transcriptional activity without altering protein levels or heterodimerization [1]. Furthermore, potency varies dramatically across inhibitors—from nanomolar to micromolar ranges—which directly impacts effective dosing and off-target risk in experimental systems [2]. The quantitative comparisons below demonstrate that GN44028 occupies a distinct position in the HIF inhibitor landscape, making generic substitution a high-risk proposition for experimental reproducibility.

GN44028 Procurement-Relevant Quantitative Differentiation Evidence


Superior HIF-1α Transcriptional Activity Potency: GN44028 vs. KC7F2 and FM19G11

GN44028 inhibits hypoxia-induced HIF-1α transcriptional activity with an IC50 of 14 nM, representing a >1,400-fold greater potency than KC7F2 (IC50 = 20 μM) and a 5.7-fold greater potency than FM19G11 (IC50 = 80 nM) in comparable cell-based assays [1].

HIF-1α inhibitor Transcriptional activity Potency

Mechanistic Differentiation: Transcriptional Inhibition Without Altering HIF-1α Protein or Heterodimerization

GN44028 uniquely suppresses HIF-1α transcriptional activity without affecting HIF-1α mRNA expression, protein accumulation, or HIF-1α/HIF-1β heterodimerization, whereas PX-478 primarily reduces HIF-1α protein levels and EZN-2968 acts as an RNA antagonist targeting HIF-1α mRNA [1][2].

Mechanism of action Selectivity HIF-1α

Cell Growth Inhibition Profile: Broad Activity with Cell Line-Specific Differentiation

GN44028 induces growth arrest in multiple cancer cell lines with IC50 values of 2.1 μM (HCT116), 3.7 μM (HepG2), 1.8 μM (HeLa), and 25.4 μM (PC3), demonstrating a distinct selectivity profile compared to PX-478, which exhibits IC50 values of 20-30 μM across a panel of cancer cell lines [1].

Antiproliferative Cancer cell lines Selectivity

Oral Bioavailability Enables Convenient In Vivo Dosing vs. Intravenous-Only Alternatives

GN44028 is orally active, with demonstrated in vivo efficacy at 10 mg/kg via oral gavage in orthotopic tumor models, whereas many HIF inhibitors (e.g., EZN-2968, KC7F2) require intravenous or intraperitoneal administration due to poor oral bioavailability [1].

Oral bioavailability In vivo Pharmacokinetics

GN44028: Optimal Research Application Scenarios Based on Quantitative Differentiation


High-Throughput Screening for HIF-1α Transcriptional Inhibitors

With an IC50 of 14 nM against HIF-1α transcriptional activity, GN44028 serves as an ideal positive control or benchmark compound for HTS campaigns targeting the HIF-1α pathway. Its potency allows use at low concentrations (10-100 nM), minimizing DMSO interference and off-target effects, while its distinct mechanism (post-heterodimerization inhibition) provides a orthogonal readout for hit validation [1].

Mechanistic Studies of HIF-1α-Mediated Transcription

GN44028's unique ability to inhibit HIF-1α transcriptional activity without affecting protein accumulation or heterodimerization makes it the preferred tool for dissecting downstream transcriptional events, such as chromatin remodeling or co-activator recruitment, that are not interrogated by protein-level inhibitors like PX-478 [1][2].

Chronic Oral Dosing in Murine Cancer Models

For in vivo efficacy studies requiring repeated dosing over weeks, GN44028's oral bioavailability (10 mg/kg via oral gavage) offers significant practical advantages over intravenously administered alternatives (e.g., EZN-2968), reducing animal handling stress, minimizing infection risk, and lowering per-experiment labor costs [3].

Colorectal Cancer and Glioblastoma Preclinical Studies

GN44028 has demonstrated validated in vivo efficacy in colorectal cancer (5 mg/kg i.v. twice weekly) and glioblastoma (10 mg/kg oral) models, with published protocols available. This established track record reduces protocol development time and increases the likelihood of reproducible results in these specific disease contexts [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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